Terlipressin acetate is a synthetic analog of Vasopressin, a naturally occurring peptide hormone produced in the hypothalamus and stored in the posterior pituitary gland. [, , ] Terlipressin acetate acts as a potent vasoconstrictor, primarily affecting the smooth muscles of blood vessels in the splanchnic circulation (the blood vessels supplying the digestive system). [, ] This vasoconstrictive effect makes it a subject of interest in various scientific research areas, particularly those related to gastrointestinal bleeding and portal hypertension. [, ]
Terlipressin acetate is a synthetic analog of the neuropeptide hormone vasopressin, specifically designed to exhibit vasopressive activity. It is primarily used in clinical settings for the treatment of conditions such as esophageal variceal bleeding and septic shock. Terlipressin is characterized by its ability to constrict blood vessels, thereby increasing blood pressure and reducing blood flow to certain areas, which is beneficial in managing hemorrhagic events.
Terlipressin acetate is synthesized chemically and is available in various formulations, including lyophilized powder for injection. The compound is derived from the natural vasopressin structure but modified to enhance its pharmacological properties.
Terlipressin acetate falls under the category of peptide drugs. It is classified as a vasopressor agent and is often used in emergency medicine due to its rapid action on vascular tone.
The synthesis of terlipressin acetate typically involves solid-phase peptide synthesis, a technique that allows for the assembly of peptide chains on a solid support. The process includes several key steps:
The synthesis method emphasizes reducing impurities and improving yield, focusing on minimizing by-products such as des-lysine and des-proline variants that can arise during synthesis. The use of specific amino acid sequences facilitates easier large-scale production while maintaining high product quality .
Terlipressin acetate has a complex molecular structure characterized by its peptide nature. It consists of 12 amino acids, with a specific sequence that includes three glycine residues at the N-terminal end and a lysine residue at position 8.
The structural representation indicates a cyclic dodecapeptide with a disulfide bond between cysteine residues, which is crucial for maintaining its biological function.
Terlipressin acetate undergoes various chemical reactions that can affect its stability and efficacy:
The stability-indicating methods developed for terlipressin involve high-performance liquid chromatography (HPLC), which can separate degradation products from the active compound, ensuring accurate assessment of drug potency over time .
Terlipressin exerts its effects primarily through vasopressor activity:
Clinical studies have demonstrated that terlipressin can reduce intravariceal pressure significantly within minutes of administration, showcasing its rapid action in critical care settings .
Terlipressin acetate has several applications in medical science:
Terlipressin acetate (CAS 14636-12-5 or 914453-96-6 for acetate salt) is a synthetic vasopressin analogue with a molecular formula of C52H74N16O15S2 for the free base and C56H82N16O19S2 for the acetate salt form, corresponding to a molecular weight of 1,227.37 g/mol and 1,347.476 g/mol, respectively [6] [10]. The primary structure is Gly-Gly-Gly-c[Cys-Tyr-Phe-Gln-Asn-Cys]-Pro-Lys-Gly-NH2, featuring an intramolecular disulfide bridge between Cys1 and Cys6 that forms a 20-membered ring critical for biological activity [7] [8]. This prodrug design incorporates an N-terminal triglycyl moiety that undergoes enzymatic cleavage in vivo to release the active metabolite, lysine vasopressin, which exhibits selective agonism at vascular V1a receptors [3] [10]. The acetate counterion enhances solubility and purification efficiency during synthesis. Key structural attributes include:
Table 1: Molecular Characteristics of Terlipressin Acetate
Property | Specification |
---|---|
CAS Number (Acetate) | 914453-96-6 / 14636-12-5 |
Molecular Formula (Salt) | C56H82N16O19S2 |
Exact Mass | 1,347.476 Da |
Amino Acid Sequence | Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 |
Disulfide Bond | Between Cys4 and Cys9 (positions 1-6 in ring) |
Industrial synthesis relies exclusively on solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry due to its compatibility with complex sequences [1] [5]. The process initiates with Fmoc-Gly-Wang resin, followed by sequential coupling of Fmoc-protected amino acids in a C-to-N direction. Key steps include:
Table 2: Synthesis Methods for Terlipressin
Step | Conditions | Efficiency/Yield |
---|---|---|
Resin Cleavage | TFA/TIS/H2O (95:2.5:2.5) | >90% |
Cyclization | 0.1M NH4OAc, pH 7.5, 24h, 25°C | 95% |
HPLC Purification | C18 column, 10→40% CH3CN in H2O (0.1% TFA) | Purity >98.5% |
Lyophilization | -40°C, 24h | >99% recovery |
Critical engineering challenges include suppressing aspartimide formation at Asn5 and minimizing racemization during Gly-Cys coupling [5] [9]. Patent CN108659104B emphasizes using low-temperature (0–5°C) coupling for cysteine residues to prevent side reactions [1].
Terlipressin acetate is a white to off-white hygroscopic powder with a melting point >170°C (decomposition) [7]. It exhibits pH-dependent solubility: readily soluble in dimethyl sulfoxide (DMSO) and aqueous acids (pH < 4), but poorly soluble in neutral water or alcohols [8] [9]. Stability studies reveal susceptibility to:
Formulation strategies to enhance stability include:
Table 3: Stability Profile of Terlipressin Acetate
Degradation Pathway | Conditions | Stabilization Approach |
---|---|---|
Deamidation | pH >7.0, 25°C | Citrate buffer (pH 4.5), low temperature |
Oxidation | Light, O2, free radicals | N2 headspace, methionine (0.1% w/v) |
Aggregation | High concentration, pH 5–6 | Sorbitol (10% w/v), polysorbate 80 |
Hydrolysis | pH <3.0, high temperature | pH adjustment, lyophilization |
Continuous infusion compatibility studies confirm terlipressin remains stable for 24h at 25°C in 0.9% saline when protected from light [3]. Accelerated stability data (40°C/75% RH) shows lyophilized formulations retain >95% purity for 6 months, while aqueous solutions degrade by 8–12% under the same conditions [1] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7